molecular formula C11H14BrNO B1409536 3-Bromo-5-methyl-N-(propan-2-yl)benzamide CAS No. 1567068-46-5

3-Bromo-5-methyl-N-(propan-2-yl)benzamide

Cat. No.: B1409536
CAS No.: 1567068-46-5
M. Wt: 256.14 g/mol
InChI Key: UGQVTYCMLFNPKS-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and an isopropyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-N-(propan-2-yl)benzamide typically involves the bromination of 5-methyl-N-(propan-2-yl)benzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-5-methyl-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-N-(propan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methylbenzamide: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    5-Methyl-N-(propan-2-yl)benzamide: Lacks the bromine atom, which can influence its chemical properties and reactivity.

    3-Bromo-N-(propan-2-yl)benzamide: Lacks the methyl group, which can affect its steric and electronic properties.

Uniqueness

3-Bromo-5-methyl-N-(propan-2-yl)benzamide is unique due to the presence of both the bromine atom and the isopropyl group, which can enhance its reactivity and potential applications in various fields. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-bromo-5-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(2)13-11(14)9-4-8(3)5-10(12)6-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQVTYCMLFNPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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